MMAD (hydrochloride)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRTVTGXHFCGLI-VHQHMVQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67ClN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Conceptual Evolution of Monomethylauristatin D in Preclinical Research
Genesis of Auristatins: From Natural Products to Synthetic Analogues
The journey began with the discovery of dolastatins, a series of potent antineoplastic peptides isolated from the sea hare Dolabella auricularia. In 1987, Pettit and his team reported the isolation of dolastatin 10, a pentapeptide that demonstrated remarkable cytotoxic activity against a variety of cancer cell lines, often at sub-nanomolar concentrations. nih.govnih.govcreative-biolabs.com Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. nih.govcreative-biolabs.com Dolastatin 10 was found to be significantly more potent than existing anticancer drugs like vincristine (B1662923) and doxorubicin. rsc.org
Despite its exceptional potency, the clinical development of dolastatin 10 was hampered by a narrow therapeutic window and an extremely limited supply from its natural source. creative-biolabs.comnih.gov This challenge spurred a wave of research into creating synthetic analogues, collectively termed "auristatins," to replicate and improve upon the properties of the natural product. nih.gov Early synthetic efforts focused on modifying the structure of dolastatin 10 to enhance its pharmacological profile. rsc.org A key breakthrough was the discovery that the C-terminal dolaphenine (Doe) unit could be replaced with other amino acids without a significant loss of activity, leading to the creation of compounds like auristatin E (with a norephedrine (B3415761) unit) and auristatin F (with a phenylalanine unit). rsc.org
Another pivotal discovery was the modification of the N-terminus. Researchers found that removing one of the two methyl groups from the N-terminal dolavaline (Dov) residue resulted in monomethylated analogues. creative-biolabs.com This seemingly minor change had a profound impact: it created a secondary amine at the N-terminus, which could serve as a crucial attachment point for linkers, enabling conjugation to monoclonal antibodies, while only slightly decreasing the compound's inherent cytotoxicity. creative-biolabs.com This innovation gave rise to the most well-known auristatins in modern cancer research, including Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF). rsc.orgwikipedia.orghelsinki.fi
| Compound Name | Origin/Type | Key Structural Feature/Modification |
| Dolastatin 10 | Natural Product | Pentapeptide isolated from Dolabella auricularia. nih.gov |
| Auristatin E (AE) | Synthetic Analogue | C-terminal dolaphenine replaced with norephedrine. rsc.org |
| Auristatin F (AF) | Synthetic Analogue | C-terminal dolaphenine replaced with phenylalanine. rsc.org |
| Monomethylauristatin E (MMAE) | Synthetic Analogue | N-monomethylated version of Auristatin E. rsc.orgwikipedia.org |
| Monomethylauristatin F (MMAF) | Synthetic Analogue | N-monomethylated version of Auristatin F. rsc.orgwikipedia.org |
| Monomethylauristatin D (MMAD) | Synthetic Analogue | N-monomethylated version of Dolastatin 10. nih.gov |
Emergence of Monomethylauristatin D as a Preclinical Cytotoxic Agent
Monomethylauristatin D (MMAD), also known as demethyldolastatin 10, is the N-monomethylated analogue of the original dolastatin 10. medchemexpress.comcfmot.de Its identification was a significant step, as it was found to be a potent tubulin inhibitor with activity comparable to the parent natural product, dolastatin 10. nih.gov Like its relatives, MMAD exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, which causes cells to accumulate in the metaphase of mitosis and ultimately triggers apoptosis. creative-biolabs.commedchemexpress.comcreativebiolabs.net
The true value of MMAD in a preclinical setting emerged from the strategic advantage offered by its structure. The presence of the secondary amine at the N-terminus provided a reactive handle for chemical conjugation. nih.govcreative-biolabs.com This feature made MMAD an ideal candidate for use as a cytotoxic "payload" in antibody-drug conjugates (ADCs). medchemexpress.com ADCs are a class of targeted therapies designed to deliver highly potent drugs directly to cancer cells. The antibody component of an ADC seeks out a specific antigen on the surface of tumor cells, ensuring that the toxic payload is released preferentially at the site of the tumor, thereby sparing healthy tissues.
Preclinical studies began to explore the potential of MMAD within this ADC framework. Researchers demonstrated that MMAD could be successfully attached to antibodies using various linker technologies. acs.org For instance, it has been coupled through stable oxime ligation to generate near-homogenous ADCs with a specific drug-to-antibody ratio. medchemexpress.comacs.org These early-stage investigations confirmed the potent in vitro cytotoxic activity of MMAD-based ADCs against cancer cells expressing the target antigen. medchemexpress.com
| Property | Description |
| Synonyms | Demethyldolastatin 10, Monomethyl Dolastatin 10. medchemexpress.comcfmot.de |
| Molecular Formula | C41H67ClN6O6S (for Hydrochloride salt). cfmot.de |
| Mechanism of Action | Potent tubulin inhibitor; disrupts microtubule polymerization leading to metaphase arrest. medchemexpress.comcreativebiolabs.net |
| Key Structural Feature | Contains a secondary amine at the N-terminus, enabling conjugation to linkers for ADC development. nih.govcreative-biolabs.com |
| Preclinical Application | Used as a cytotoxic payload in the development of investigational antibody-drug conjugates. medchemexpress.com |
Paradigmatic Shifts in Preclinical Oncology Research Utilizing Monomethylauristatin D
The development of MMAD and other auristatins coincided with and contributed to a major paradigm shift in oncology research: the move from broadly cytotoxic chemotherapy to targeted therapy. nih.gov Standalone auristatins, despite their potency, had proven too toxic for systemic use in clinical trials, exhibiting a narrow therapeutic index. creative-biolabs.comnih.gov The ADC concept provided a solution to this critical problem. By conjugating MMAD to a tumor-targeting monoclonal antibody, its powerful cell-killing ability could be harnessed with far greater precision. rsc.orghelsinki.fi
This shift transformed preclinical research. The focus was no longer just on the raw potency of a cytotoxic agent, but on the integrated design of the entire ADC, including the antibody, the linker, and the payload. Preclinical evaluation of MMAD-based ADCs involved a multi-faceted approach:
Antigen-Specific Cytotoxicity: Studies demonstrated that MMAD-based ADCs were highly potent against cancer cell lines expressing the target antigen, while being significantly less toxic to antigen-negative cells. ashpublications.orgtandfonline.com
Linker Stability and Cleavage: Research focused on optimizing the linker connecting MMAD to the antibody. Cleavable linkers, such as those containing a valine-citrulline (vc) peptide sequence, were designed to be stable in the bloodstream but readily cleaved by enzymes like cathepsin B, which are often overexpressed inside tumor cells, ensuring the release of active MMAD at the target site. ashpublications.orgacs.org
Bystander Killing Effect: Some preclinical models showed that once released inside a target cell, a membrane-permeable payload could diffuse out and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect, which can be advantageous when targeting heterogeneous tumors. acs.orgnih.gov
In Vivo Efficacy: In animal models of human cancer (xenografts), MMAD-based ADCs demonstrated significant antitumor activity, including complete tumor regression in some rodent models. medchemexpress.comnih.gov For example, preclinical studies have shown the efficacy of auristatin-based ADCs in models of breast, lung, and gastric cancers. creativebiolabs.nettandfonline.com
The evolution of auristatins, culminating in versatile payloads like MMAD, has been instrumental in the success of the ADC field. Preclinical research continues to refine the use of MMAD, exploring novel linker technologies and site-specific conjugation methods to create even more effective and homogeneous ADCs with improved therapeutic potential. acs.orgnih.gov
| Preclinical Study Focus | Finding/Observation | Reference(s) |
| Targeted Cytotoxicity | An anti-HER2-MMAE conjugate showed significantly enhanced cytotoxicity on HER2-positive gastric cancer cells compared to the antibody alone. | tandfonline.com |
| Homogeneous ADC Construction | Site-specific conjugation of MMAD via an oxime linkage resulted in ADCs with a uniform drug-to-antibody ratio and potent in vitro activity. | medchemexpress.comacs.org |
| In Vivo Antitumor Activity | A Nectin-4-targeting ADC with an MMAE payload demonstrated superior antitumor activity compared to the approved ADC enfortumab vedotin in preclinical xenograft models. | nih.govresearchgate.net |
| Pharmacokinetics | Preclinical studies in mice showed that the concentration of unconjugated MMAE released from an ADC was significantly higher in blood than in plasma, a species-specific effect. | tandfonline.com |
Synthetic Methodologies and Advanced Derivatization of Monomethylauristatin D Hydrochloride
Chemo-Enzymatic and Total Synthesis Pathways for Monomethylauristatin D
The structure of MMAD is comprised of several unique amino acid residues, including N-methyl-L-valine, L-valine, (3R,4S,5S)-3-methoxy-5-methyl-4-(N-methylamino)heptanoic acid (dolaisoleucine, Dil), and (2S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)amino)propyl)pyrrolidine (dolaproine, Dap). nih.govmedkoo.com The synthesis of these precursors, particularly the unusual amino acids Dil and Dap, is a key challenge and requires meticulous stereochemical control.
The synthesis of dolastatin 10 and its analogues often begins with the preparation of these non-standard amino acid building blocks. nih.gov For example, the synthesis of N-Boc-dolaisoleucine has been achieved using crotylation of N-Boc-L-isoleucinal. nih.gov Stereocontrolled synthesis is paramount, as the biological activity of auristatins is highly dependent on the stereochemistry of each chiral center. mdpi.comucla.edu Strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For instance, hydrogen bond-mediated aglycone delivery has been used as an α-directing stereocontrol approach in glycosylation reactions, a concept that can be adapted for controlling stereocenters in peptide synthesis. mdpi.com The control of up to three contiguous stereogenic centers has been demonstrated in the synthesis of cyclobutanone (B123998) derivatives, highlighting the advanced stereochemical strategies available. mdpi.com
A convergent synthesis strategy is commonly employed, where peptide fragments are built and then coupled. researchgate.netacs.org For example, a trimer consisting of the first three amino acid residues (P1-P2-P3) can be coupled with a dipeptide of the remaining two (P4-P5). researchgate.net This approach allows for the careful construction and purification of smaller fragments, ensuring the stereochemical integrity of each component before the final assembly.
Table 1: Key Precursors for Monomethylauristatin D (MMAD) Synthesis
| Precursor Name | Chemical Structure | Key Synthetic Challenge |
| N-methyl-L-valine | C₆H₁₃NO₂ | N-methylation |
| L-valine | C₅H₁₁NO₂ | Commercially available |
| Dolaisoleucine (Dil) | C₁₀H₂₁NO₃ | Multiple chiral centers |
| Dolaproine (Dap) | C₁₉H₂₆N₂O₂S | Multiple chiral centers, heterocyclic moiety |
Optimizing reaction conditions is crucial for maximizing the yield and purity of MMAD, thereby reducing production costs. deskera.com Key parameters that are often optimized include temperature, pressure, catalyst selection and loading, solvent, and reaction time. deskera.combeilstein-journals.org
Response Surface Methodology (RSM) is a statistical approach that can be employed to optimize reaction parameters efficiently, saving time and resources. mdpi.comresearchgate.net For complex multi-step syntheses like that of MMAD, a one-factor-at-a-time (OFAT) approach may also be used, where one parameter is varied while others are kept constant to find the local optimum for each step.
Yield enhancement can also be achieved through improved purification methods, such as flash chromatography and preparative high-performance liquid chromatography (HPLC), at various stages of the synthesis. acs.org In chemo-enzymatic processes, the addition of a secondary enzyme to remove an inhibitory byproduct can significantly improve yield. For example, in the enzymatic synthesis of radiolabeled NAD+, the addition of pyrophosphatase to break down pyrophosphate improved the yield from 54% to 98%. acs.org Such principles can be applied to enzymatic steps within a broader MMAD synthesis.
Table 2: General Strategies for Reaction Optimization and Yield Enhancement
| Strategy | Description | Example Application |
| Parameter Optimization | Systematically varying conditions like temperature, solvent, and catalyst to find the optimal reaction environment. beilstein-journals.org | Using Design of Experiments (DoE) to identify the ideal temperature and catalyst loading for a key coupling step. mdpi.com |
| Catalyst Selection | Choosing a catalyst that maximizes reaction rate and selectivity towards the desired product. deskera.com | Screening a panel of palladium catalysts for a cross-coupling reaction to form a C-C bond in a precursor. |
| Purification Techniques | Implementing efficient purification methods at intermediate and final stages to remove impurities and byproducts. deskera.com | Employing multi-column chromatographic purification to isolate a key dipeptide intermediate with high purity. |
| Convergent Synthesis | Synthesizing complex molecules in smaller, manageable fragments that are later combined. researchgate.net | Preparing the N-terminal tripeptide and C-terminal dipeptide of MMAD separately before the final coupling reaction. |
| Chemo-enzymatic Strategies | Utilizing enzymes for specific, highly selective transformations, such as resolving chiral centers or removing byproducts. nih.govacs.org | Using a lipase (B570770) for the kinetic resolution of a racemic alcohol precursor to obtain a single enantiomer. nih.gov |
Targeted Chemical Modifications for Enhanced Preclinical Application
For MMAD to be effective as a payload in an ADC, it must be chemically linked to a monoclonal antibody. This is achieved through specialized linker chemistries that target specific amino acid residues on the antibody surface. The design of these linkers is critical as it influences the stability, pharmacokinetics, and efficacy of the resulting ADC.
The conjugation of MMAD to an antibody typically involves a bifunctional linker that first attaches to the MMAD molecule and then reacts with a specific site on the antibody. The most common targets for conjugation on antibodies are the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues. acs.orgnjbio.com
Cysteine conjugation is a widely used strategy for creating ADCs. njbio.com It often involves the partial or complete reduction of the interchain disulfide bonds in the antibody's hinge region to generate free thiol groups. These nucleophilic thiols can then react with an electrophilic group on the linker, most commonly a maleimide (B117702). njbio.comresearchgate.net
A prominent example is the maleimidocaproyl (mc) linker. nih.gov This linker is often used in conjunction with a protease-cleavable dipeptide, such as valine-citrulline (vc), and a self-immolative spacer like p-aminobenzylcarbamate (PABC). nih.govmdpi.com The resulting linker-drug, for example, mc-vc-PABC-MMAE, can be conjugated to the reduced cysteines of an antibody. researchgate.net The maleimide group reacts specifically with the thiol to form a stable thioether bond. However, the resulting thiosuccinimide ring can be unstable in plasma and undergo a retro-Michael reaction, leading to premature drug release. nih.govnih.gov Strategies to improve the stability of this linkage include the development of self-hydrolyzing maleimides or alternative thiol-reactive chemistries. nih.gov
Table 3: Example of a Cysteine-Reactive Linker for Auristatins
| Component | Function |
| Maleimidocaproyl (mc) | Reacts with cysteine residues on the antibody. nih.gov |
| Valine-Citrulline (vc) | Dipeptide sequence cleaved by lysosomal proteases (e.g., Cathepsin B) inside the target cell. mdpi.comiris-biotech.de |
| p-Aminobenzylcarbamate (PABC) | Self-immolative spacer that releases the unmodified drug upon cleavage of the dipeptide. mdpi.com |
| MMAD | The cytotoxic payload. medkoo.com |
Lysine residues, with their solvent-exposed primary amine side chains, are another common target for ADC conjugation. rsc.org N-hydroxysuccinimide (NHS) esters are frequently used reagents that react with lysine's ε-amino group to form a stable amide bond. rsc.org
However, a typical antibody has many surface-exposed lysines, and conjugation with NHS esters can lead to a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.gov This heterogeneity can complicate characterization and may negatively impact the therapeutic index. To achieve more site-specific lysine conjugation, strategies involving the introduction of reactive tags or the use of enzymes like transglutaminase are being explored. rsc.orgacs.org For instance, transglutaminase can create an isopeptide bond between a specific glutamine residue on the antibody and a primary amine on the linker-drug, yielding a homogeneous ADC with a defined DAR. acs.org Payloads like Ac-Lys-vc-MMAD have been conjugated using this method. rsc.org
Linker Conjugation Chemistry for Antibody-Drug Conjugate Integration
Site-Specific Conjugation Strategies
One prominent site-specific strategy involves the use of engineered cysteine residues. nih.gov By introducing cysteine mutations at specific sites on the antibody, reactive thiol groups become available for conjugation with maleimide-functionalized MMAD-linker constructs. glpbio.com This "THIOMAB" technology allows for the creation of ADCs with a precise DAR, typically 2, leading to improved pharmacokinetics and a wider therapeutic window compared to heterogeneously conjugated ADCs. nih.gov
Another innovative approach utilizes unnatural amino acids. By incorporating an amino acid with an orthogonal reactive group, such as an azido (B1232118) or alkynyl moiety, into the antibody sequence, bio-orthogonal "click chemistry" can be employed for conjugation. medchemexpress.com This method provides exceptional control over the conjugation site and stoichiometry. For instance, an oxime ligation process has been used to couple MMAD to antibodies, resulting in near-homogenous ADCs with a DAR of approximately 2.0. medchemexpress.com These site-specifically conjugated ADCs have demonstrated enhanced in vitro cytotoxicity against cancer cells compared to those prepared by conventional cysteine alkylation. medchemexpress.com
Enzymatic site-specific conjugation represents a further refinement. Enzymes like sortase A and transglutaminase can recognize specific amino acid tags engineered into the antibody and catalyze the ligation of the drug-linker complex. nih.gov Sortase A, for example, mediates a transpeptidation reaction between an LPXTG tag on the antibody and an oligoglycine-modified payload, ensuring a highly specific and controlled conjugation. nih.gov
A novel methodology for rapidly screening optimal conjugation sites involves a multivalent peptidic linker. This strategy allows for the loading of multiple MMAD molecules onto a single site on the antibody. plos.orgresearchgate.net For example, a double-MMAD loaded azido-peptide was conjugated to a trastuzumab mutant, resulting in a four-loaded site-specific ADC that showed potent and selective cytotoxicity. plos.org The site of conjugation has been shown to be a critical determinant of both in vitro and in vivo potency of the resulting ADC. plos.orgresearchgate.net
| Conjugation Strategy | Key Features | Resulting DAR | Reference(s) |
| Engineered Cysteines (THIOMAB) | Introduction of cysteine mutations at specific antibody sites for reaction with maleimide-linkers. | Typically 2 | nih.gov |
| Unnatural Amino Acids | Incorporation of amino acids with bio-orthogonal reactive groups for "click chemistry" or oxime ligation. | ~2.0 | medchemexpress.com |
| Enzymatic Ligation | Use of enzymes like sortase A to recognize specific tags and catalyze conjugation. | Precise and controlled | nih.gov |
| Multivalent Peptidic Linkers | Loading of multiple payloads onto a single engineered site for rapid screening of optimal sites. | Variable (e.g., 4) | plos.orgresearchgate.net |
Structural Modifications for Preclinical Efficacy Modulation
Modifications to the core structure of auristatins, including MMAD, are actively explored to enhance their therapeutic properties. jst.go.jp These modifications often target the N-terminus (P1) and C-terminus (P5) of the pentapeptide structure to modulate activity, hydrophilicity, and linker attachment. sci-hub.rujst.go.jp
A key difference between MMAD and the more extensively studied monomethylauristatin E (MMAE) lies at the C-terminus. MMAD possesses a dolaphenine residue at this position, which has been found to be susceptible to cleavage in rodent plasma. nih.govtandfonline.com This degradation is dependent on the site of conjugation, highlighting the interplay between the payload structure and the conjugation strategy. tandfonline.com
In contrast, MMAF, another well-known auristatin, has a phenylalanine residue at the C-terminus, rendering it charged and less able to freely cross cell membranes compared to the neutral MMAE. helsinki.fi While free MMAE is more potent in vitro, antibody-bound MMAF can be significantly more potent than antibody-bound MMAE, a difference potentially attributable to stronger tubulin binding. helsinki.fi
Structure-activity relationship (SAR) studies have been a major focus of auristatin development. jst.go.jpacs.org Modifications to the central P2-P3-P4 subunits have been investigated to increase hydrophilicity. jst.go.jp More hydrophilic auristatin payloads have demonstrated greater in vitro potency and enhanced in vivo antitumor activity when used with cleavable linkers. jst.go.jp Furthermore, increased hydrophilicity can enable the synthesis of high-DAR ADCs that are more resistant to aggregation. jst.go.jp
The N-terminus of the auristatin molecule has also been a target for modification. For instance, replacing the N-terminal dolavaline with 2-methylalanine created a new analogue with a primary amino group, offering a different handle for linker attachment. sci-hub.ru Such modifications aim to shift the cis-trans equilibrium of the molecule in solution towards the more biologically active trans-conformer, potentially increasing efficacy and reducing off-target effects. helsinki.fi
| Auristatin Analogue | Key Structural Feature | Impact on Properties | Reference(s) |
| MMAD | C-terminal dolaphenine residue. | Susceptible to cleavage in rodent plasma. | nih.govtandfonline.com |
| MMAE | Neutral C-terminus. | More cell-permeable than MMAF. | helsinki.fi |
| MMAF | Charged C-terminal phenylalanine. | Less cell-permeable but can be more potent when antibody-bound. | helsinki.fi |
| Hydrophilic Analogues | Modifications to the central P2-P3-P4 subunits. | Increased potency, reduced aggregation for high-DAR ADCs. | jst.go.jp |
| N-terminal Modified Analogues | e.g., Replacement of dolavaline with 2-methylalanine. | Alters linker attachment options and conformational equilibrium. | sci-hub.ru |
Purification and Characterization of Monomethylauristatin D Conjugates for Preclinical Use
The inherent heterogeneity of ADC production necessitates robust purification and characterization methods to ensure a consistent and well-defined product for preclinical evaluation. tandfonline.comnih.gov This is crucial as the distribution and number of conjugated MMAD molecules can significantly impact the ADC's stability, efficacy, and pharmacokinetic profile. nih.gov
Purification of MMAD conjugates typically involves a multi-step process. Following the conjugation reaction, initial purification is often achieved using Protein A affinity chromatography. aacrjournals.org This is a standard method for capturing antibodies and ADC molecules. Subsequent purification steps are designed to separate ADCs based on their drug load and to remove unconjugated antibodies, excess drug-linker, and other impurities. tandfonline.com
Hydrophobic Interaction Chromatography (HIC) is a key analytical and preparative technique for ADC purification. tandfonline.comaacrjournals.org HIC separates molecules based on their hydrophobicity. Since the MMAD payload is hydrophobic, ADCs with a higher DAR are more hydrophobic and will elute later from the HIC column than those with a lower DAR or unconjugated antibodies. tandfonline.com This allows for the isolation of ADC species with a specific DAR, leading to a more homogeneous product. nih.gov For example, preparative HIC has been used to obtain an ADC with a fixed DAR of 4. aacrjournals.org Ion-exchange chromatography, such as cation and anion exchange, is also employed to further purify the ADC and remove process-related impurities. aacrjournals.org
Characterization of the purified MMAD conjugate is essential to confirm its identity, purity, and homogeneity. Several analytical techniques are employed for this purpose.
Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to detect the presence of aggregates or fragments. aacrjournals.org
Hydrophobic Interaction Chromatography (HIC) , in an analytical format, is the primary method for determining the drug-to-antibody ratio (DAR) distribution. tandfonline.comnih.gov The relative area of the peaks in the chromatogram corresponds to the distribution of different drug-loaded species. tandfonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often performed after reducing the ADC to separate the light and heavy chains, can provide information on the isomeric distribution of the conjugated drug. nih.gov
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the intact ADC and its subunits (light and heavy chains). aacrjournals.org Native MS can provide a comprehensive mass profile of the ADC, while LC-MS analysis of the reduced chains helps to pinpoint the location and number of conjugated payloads. tandfonline.com
Capillary Electrophoresis , such as denaturing capillary electrophoresis with sodium dodecyl sulfate (B86663) (CE-SDS), is another technique used for molecular weight-based separation and to assess the purity and integrity of the ADC. nih.govaacrjournals.org
These analytical methods, used in combination, provide a comprehensive characterization of the MMAD-ADC, ensuring that a well-defined and consistent product is used for preclinical studies. tandfonline.comnih.govaacrjournals.org
| Analytical Technique | Purpose in MMAD-ADC Characterization | Reference(s) |
| Size Exclusion Chromatography (SEC) | Assesses purity, detects aggregates and fragments. | aacrjournals.org |
| Hydrophobic Interaction Chromatography (HIC) | Determines DAR distribution, separates species by drug load. | tandfonline.comnih.govaacrjournals.org |
| Reversed-Phase HPLC (RP-HPLC) | Determines isomeric distribution of the conjugated drug, typically after reduction. | nih.gov |
| Mass Spectrometry (MS) | Confirms molecular weight of intact ADC and its subunits, verifies conjugation. | tandfonline.comaacrjournals.org |
| Capillary Electrophoresis (CE-SDS) | Provides molecular weight-based separation, assesses purity and integrity. | nih.govaacrjournals.org |
Molecular and Cellular Pharmacology of Monomethylauristatin D
Tubulin Binding and Microtubule Dynamics Perturbation
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. medchemexpress.comnsf.gov They play a crucial role in various cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. nsf.gov The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. nsf.govbiorxiv.org MMAD exerts its potent cytotoxic effects by binding to tubulin and disrupting this delicate balance of microtubule dynamics. medchemexpress.commedkoo.comwikipedia.org
The effects of auristatins like MMAE, a close analog of MMAD, on microtubule dynamics have been studied in detail. MMAE has been shown to suppress the dynamic instability of microtubules. nih.gov This includes reducing both the rate and extent of microtubule assembly. nih.gov Furthermore, it can induce the formation of tubulin rings, which are non-functional aggregates of tubulin. nih.gov This sequestration of tubulin into inactive forms further depletes the pool of available tubulin for microtubule formation.
The inhibition of tubulin polymerization and the perturbation of microtubule dynamics by MMAD lead to a significant disruption of the microtubule network within the cell. nih.gov This disruption is characterized by a loss of the filamentous microtubule structure, which is critical for maintaining cell shape and for the proper functioning of intracellular transport. The disorganization of the microtubule network has profound consequences for cellular processes that depend on a functional cytoskeleton.
Table 1: Effects of Auristatins on Microtubule Dynamics
| Parameter | Effect of Auristatins (e.g., MMAE) | Reference |
| Tubulin Polymerization | Inhibition | medchemexpress.commedkoo.com |
| Microtubule Assembly | Reduced kinetics and extent | nih.gov |
| Microtubule Dynamics | Suppression of dynamic instability | nih.gov |
| Tubulin Aggregation | Promotion of tubulin ring formation | nih.gov |
| Microtubule Network | Disruption and disorganization | nih.gov |
Cell Cycle Arrest Mechanisms Induced by Monomethylauristatin D
The disruption of microtubule dynamics by MMAD has a direct and profound impact on cell division, a process that is heavily reliant on the proper functioning of the mitotic spindle. This interference ultimately leads to cell cycle arrest and, subsequently, apoptosis (programmed cell death). mdpi.com
The mitotic spindle is a complex and dynamic structure composed of microtubules that is responsible for the accurate segregation of chromosomes into two daughter cells during mitosis. tandfonline.comaacrjournals.org The proper formation and function of the mitotic spindle are essential for genomic stability. By inhibiting tubulin polymerization, MMAD prevents the formation of a functional mitotic spindle. mdpi.comnih.gov
The absence of a properly formed mitotic spindle leads to the inability of chromosomes to align correctly at the metaphase plate, a crucial step for their subsequent segregation. tandfonline.com This disruption triggers a cellular surveillance mechanism known as the spindle assembly checkpoint (SAC), which halts the cell cycle in metaphase. aacrjournals.orgnih.gov This G2/M phase cell cycle arrest is a characteristic outcome of treatment with microtubule-targeting agents like MMAD and its analogs. nih.govresearchgate.net
The Spindle Assembly Checkpoint (SAC) is a critical signaling pathway that ensures the fidelity of chromosome segregation. nih.govembopress.orgnih.gov It monitors the attachment of microtubules to the kinetochores of chromosomes. nih.gov Kinetochores are complex protein structures assembled on the centromeres of chromosomes that mediate their attachment to spindle microtubules. aacrjournals.orgoup.com
When kinetochores are not properly attached to microtubules, as is the case in MMAD-treated cells due to spindle disruption, the SAC is activated. nih.govhubrecht.eu The activation of the SAC involves the recruitment of several checkpoint proteins, including MAD1 (Mitotic Arrest Deficient 1) and MAD2 (Mitotic Arrest Deficient 2), to the unattached kinetochores. nih.govoup.com These proteins initiate a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. embopress.org
The inhibition of the APC/C prevents the degradation of key proteins, such as securin and cyclin B1, that are required for the transition from metaphase to anaphase. embopress.org This blockage ensures that the cell remains arrested in metaphase until all chromosomes are properly attached to the mitotic spindle. nih.gov However, in the presence of MMAD, the persistent disruption of the spindle prevents the satisfaction of the SAC, leading to prolonged mitotic arrest and ultimately triggering apoptosis. nih.govaacrjournals.org
Table 2: Key Proteins in the Spindle Assembly Checkpoint
| Protein | Function in SAC | Reference |
| MAD1 | Recruits MAD2 to unattached kinetochores | nih.govoup.com |
| MAD2 | Inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) | aacrjournals.orgembopress.org |
| BUB1 | Involved in the recruitment of other checkpoint proteins | aacrjournals.org |
| BUBR1 | Component of the Mitotic Checkpoint Complex (MCC) | embopress.org |
| MPS1 | Master regulator of the SAC, phosphorylates KNL1 | hubrecht.eu |
| APC/C | E3 ubiquitin ligase inhibited by the SAC | embopress.org |
Induction of Programmed Cell Death Pathways
Monomethylauristatin D (MMAD) is a potent antineoplastic agent that exerts its cytotoxic effects primarily by inducing programmed cell death. As a synthetic analogue of the natural product dolastatin 10, MMAD is a powerful inhibitor of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest, predominantly in the G2/M phase, which subsequently triggers cell death pathways. mdpi.com
Apoptotic Cascade Activation (e.g., Caspase Activation, Mitochondrial Pathway)
The principal mechanism by which MMAD and other auristatins induce cell death is through the activation of apoptosis, specifically via the intrinsic or mitochondrial pathway. mdpi.comresearchgate.net This pathway is a central response to various cellular stresses, including the cytoskeletal disruption caused by MMAD. nih.gov
The process begins with the sustained mitotic arrest from tubulin inhibition, which is interpreted by the cell as a critical stress signal. This leads to the permeabilization of the outer mitochondrial membrane (MOMP), a crucial event often considered the "point of no return" in apoptosis. mdpi.comnih.gov MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol. mdpi.comabcam.cn
Key events in the MMAD-induced apoptotic cascade include:
Cytochrome c Release: Following MOMP, cytochrome c is released into the cytoplasm. Here, it binds to the Apoptotic Protease Activating Factor-1 (APAF-1). mdpi.comaging-us.com
Apoptosome Formation: The binding of cytochrome c triggers a conformational change in APAF-1, allowing it to oligomerize and recruit procaspase-9 to form a large protein complex known as the apoptosome. mdpi.comabcam.cn
Initiator Caspase Activation: Within the apoptosome, procaspase-9 molecules are brought into close proximity, facilitating their auto-activation into the active initiator, caspase-9. mdpi.comaging-us.com
Executioner Caspase Activation: Active caspase-9 then cleaves and activates downstream executioner caspases, most notably caspase-3 and caspase-7. abcam.cnaging-us.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including nuclear lamins and DNA repair enzymes like poly-ADP-ribose-polymerase (PARP). abcam.cn
IAP Inhibition: Concurrently with cytochrome c, mitochondria also release other proteins like Smac/DIABLO, which promote apoptosis by binding to and neutralizing Inhibitor of Apoptosis Proteins (IAPs), thereby removing their inhibitory effect on caspases. mdpi.comaging-us.com
This cascade of events ensures the efficient and orderly execution of the apoptotic program, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies without inducing an inflammatory response. aging-us.com
Non-Apoptotic Cell Death Modalities
While apoptosis is the primary mode of cell death induced by MMAD, cells can engage alternative, non-apoptotic death programs, particularly if the main apoptotic machinery is compromised. nih.gov Alterations in key apoptotic proteins, such as the overexpression of B-cell leukemia/lymphoma-2 (Bcl-2) family members or inactivation of caspases, can lead to resistance against apoptosis-inducing therapies. frontiersin.org In such contexts, other forms of regulated cell death may be triggered. nih.govfrontiersin.org
Though specific studies detailing MMAD's role in these pathways are limited, the principles of cytotoxicity suggest potential involvement in:
Necroptosis: A regulated form of necrosis that can be initiated by stimuli like TNF-α, especially when caspase activity is blocked. nih.govmdpi.com It is a pro-inflammatory mode of cell death dependent on the kinases RIPK1 and RIPK3, and the pseudokinase MLKL. frontiersin.orgptglab.com It is conceivable that under caspase-inhibited conditions, the cellular stress from MMAD could trigger necroptosis.
Autophagic Cell Death: Autophagy is a cellular recycling process that can also lead to cell death under certain conditions. While often a survival mechanism, excessive or prolonged autophagy in response to the stress induced by agents like MMAD could culminate in cell demise. researchgate.netmdpi.com
Immunogenic Cell Death (ICD): Some anticancer agents, including auristatins, are known to induce ICD. jst.go.jp This form of apoptosis is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. This suggests a qualitative difference in the cell death program that extends beyond simple apoptosis.
The engagement of these non-apoptotic pathways can be significant for overcoming resistance to conventional apoptosis-based cancer therapies. frontiersin.org
Cellular Signaling Pathway Modulation
The interaction of MMAD with tubulin is a highly specific event that initiates a cascade of downstream signaling changes. While not a direct modulator of most signaling proteins, its profound effect on the cytoskeleton and cell cycle progression leads to widespread secondary modulation of various cellular pathways.
Kinase Activity Modulation
The most direct impact of MMAD on kinase activity is related to its induction of mitotic arrest. The G2/M transition and progression through mitosis are tightly regulated by a network of protein kinases. By disrupting microtubule dynamics, MMAD indirectly modulates the activity of these key kinases:
Cyclin-Dependent Kinases (CDKs): The master regulators of the cell cycle. G2/M arrest involves the sustained activation of the Cdk1/Cyclin B complex. The spindle assembly checkpoint (SAC), which is activated by microtubule disruption, prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B for degradation, thus keeping Cdk1 active and the cell arrested in mitosis.
Aurora Kinases: Aurora A and Aurora B are critical for proper mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation. The cellular chaos induced by microtubule depolymerization affects the localization and function of these kinases, contributing to the mitotic arrest.
Polo-like Kinases (Plks): Particularly Plk1, which plays multiple roles in mitosis. Its activity is intricately linked with that of Cdk1 and Aurora kinases, and it is a key component of the checkpoint signaling that MMAD activates.
Furthermore, the profound cellular stress caused by MMAD can lead to the activation of stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, which can in turn contribute to the decision to undergo apoptosis.
Transcriptional and Translational Regulatory Effects
The cellular response to potent cytotoxic agents like MMAD involves significant reprogramming of gene expression at both the transcriptional and translational levels. mdpi.comlife-science-alliance.org Upon mitotic arrest and the induction of cellular stress, a general inhibition of protein synthesis often occurs to conserve energy. frontiersin.org However, this is accompanied by the selective translation of mRNAs encoding for proteins involved in stress response and apoptosis. frontiersin.org
Transcriptional Regulation: The activation of stress pathways, such as the unfolded protein response (UPR) or DNA damage response (even if indirect), can activate specific transcription factors. mdpi.com For example, transcription factors like p53 (in response to checkpoint failure) and those in the NF-κB family can be activated. aging-us.com One study noted that in monocytes, adherence-dependent increases in IκBα/MAD-3 mRNA levels occur through post-transcriptional mechanisms rather than direct gene transcription, highlighting the complexity of regulation. nih.gov
Translational Regulation: Cells can regulate which proteins are made without changing mRNA levels. nih.gov During stress, many "housekeeping" transcripts are sequestered away from ribosomes, while specific transcripts, often containing internal ribosome entry sites (IRES) or specific 5' UTR features, are preferentially translated. This allows the cell to rapidly produce proteins needed to manage the crisis, such as those involved in DNA repair or apoptosis. mdpi.com For example, during nutrient starvation, the translation of mRNAs for catabolic proteins is often spared from the general inhibition of protein synthesis. frontiersin.org
Structure-Activity Relationship (SAR) Studies of Monomethylauristatin D and its Analogues
MMAD is a synthetic analogue of dolastatin 10, a highly cytotoxic pentapeptide isolated from the sea hare Dolabella auricularia. nih.govhelsinki.fi Extensive structure-activity relationship (SAR) studies have been conducted on the dolastatin 10 scaffold to optimize its properties, leading to the development of MMAD and other clinically relevant auristatins like Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF). jst.go.jpsci-hub.ru
The core structure of these auristatins consists of five amino acid units, and modifications at the N-terminus (P1) and C-terminus (P5) have been particularly fruitful. jst.go.jphelsinki.fi
N-Terminus (P1): MMAD is the N-des-methyl analogue of the corresponding dolastatin 10 unit (dolavaline). sci-hub.ru This modification to a secondary amine (monomethylvaline) provides a crucial handle for attaching linker chemistries, enabling the conjugation of the auristatin to monoclonal antibodies to create Antibody-Drug Conjugates (ADCs). nih.gov Importantly, this modification retains the high cytotoxic potential of the parent compound. sci-hub.ru
C-Terminus (P5): The C-terminal unit significantly influences the physicochemical properties of the molecule, such as hydrophilicity and cell permeability. jst.go.jpmdpi.com
MMAD retains the dolaphenine (Doe) C-terminus of the natural product, dolastatin 10. nih.gov
MMAE features a norephedrine (B3415761) unit (PPA) instead of dolaphenine. This results in a neutral, more cell-permeable molecule compared to MMAF. helsinki.fi
MMAF replaces the C-terminal unit with phenylalanine (Phe). The resulting terminal carboxylic acid is negatively charged at physiological pH, making the molecule less permeable and highly reliant on antibody-mediated delivery for entry into cells. helsinki.finih.gov
SAR studies have also explored modifications to increase hydrophilicity, which can reduce the tendency of ADCs to aggregate, especially at high drug-to-antibody ratios (DARs). jst.go.jpmdpi.com The general finding is that while modifications are well-tolerated, there is often a trade-off between hydrophilicity and potency, with more hydrophilic analogues sometimes showing reduced cytotoxicity. mdpi.com
The table below summarizes the structural differences and cytotoxic activities of key auristatins.
| Compound | Key Structural Difference from Dolastatin 10 | Cytotoxicity (IC50/GI50) | Reference(s) |
| Dolastatin 10 | Parent compound with N,N-dimethylvaline (Dov) at P1. | Average GI50 of ~2.5 nM in colon cancer cell lines. | sci-hub.ru |
| MMAD | N-des-methyl at P1 (monomethylvaline). | Retains most of the cytotoxic potential of dolastatin 10. | nih.govsci-hub.ru |
| MMAE | N-des-methyl at P1 and Norephedrine (PPA) at P5. | IC50 of 1.6 nM (HCT116 cells). | nih.gov |
| MMAF | N-des-methyl at P1 and Phenylalanine (Phe) at P5. | Potent, but less permeable than MMAE. | helsinki.finih.gov |
| Tubulysin Analogue (16a) | Inspired by MMAD, replaces the terminal acid portion of Tubulysin with the Doe amine. | Led to a 10–50x drop in potency vs. the parent tubulysin. | nih.gov |
Identification of Key Pharmacophores for Tubulin Inhibition
The potent antimitotic activity of auristatins like MMAD stems from their specific binding to tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. wikipedia.orgmedchemexpress.com The key structural features, or pharmacophores, responsible for this high-affinity interaction have been elucidated through structural and computational studies. Auristatins bind to the vinca (B1221190) domain on β-tubulin, at the interface between α- and β-tubulin subunits. nih.gov
Crystal structure analysis of tubulin in complex with related peptidyl inhibitors, including the closely related Monomethylauristatin E (MMAE), has revealed a shared and essential pharmacophore. nih.gov This pharmacophore consists of:
Two consecutive hydrophobic groups : These are typically the side chains of amino acid residues within the peptide structure. In auristatins, these correspond to units such as dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap). These hydrophobic side chains protrude in opposite directions, inserting into distinct hydrophobic pockets on the β- and α-tubulin subunits. nih.govnih.gov
A specific peptide backbone conformation : The backbone nitrogen and oxygen atoms of the same core structure form critical hydrogen bonds with specific residues in the tubulin protein. Key interactions include hydrogen bonds with asparagine 329 (Asn329) of the α-subunit and aspartic acid 179 (Asp179) of the β-subunit. nih.gov
Quantitative pharmacophore models further refine these features, typically identifying a combination of hydrogen-bond acceptors, hydrogen-bond donors, and hydrophobic features as crucial for potent tubulin inhibition. nih.govmdpi.com The precise spatial arrangement of these features allows auristatins to bind with high affinity and effectively prevent the polymerization of tubulin into functional microtubules. nih.govmdpi.com
Impact of Side Chains and Stereochemistry on Cellular Potency
The cellular potency of auristatins is highly sensitive to modifications of their peptide side chains and the stereochemistry of their constituent amino acids. Extensive structure-activity relationship (SAR) studies have been conducted to optimize activity, solubility, and suitability for conjugation in ADCs. nih.govjst.go.jp
Modifications have been explored across the entire pentapeptide scaffold of auristatins, but the N-terminal (P1) and C-terminal (P5) positions have been identified as particularly adaptable and influential on biological activity. jst.go.jpresearchgate.net
N-Terminus (P1) and C-Terminus (P5) Modifications : The P1 position, typically occupied by a valine residue in Monomethylauristatin F (MMAF), and the P5 position are critical for modulating activity. In one study, substituting the valine at the P1 position with various natural or unnatural amino acids and introducing triazole functional groups at the P5 side chain of MMAF led to analogs with varied and sometimes enhanced cytotoxicity. researchgate.net For example, introducing an N-methylpyrrole ring at the P1 position (analogue 11k ) or a specific triazole-containing moiety at the P5 position (analogue 18d ) resulted in compounds with potent tubulin inhibition and, in the case of 18d , enhanced cytotoxicity against HCT116 cancer cells compared to the parent compound MMAF. researchgate.net
Hydrophobicity and Permeability : The hydrophobicity of the side chains significantly affects cellular potency. While the charged C-terminus of MMAF reduces its membrane permeability and bystander activity, it confers resistance to efflux pumps. nih.gov Conversely, more permeable analogs like MMAE exhibit stronger bystander effects but are more susceptible to efflux. nih.gov Research has focused on optimizing this balance. Structure-based design involving the hydrophobic functionalization of the N-terminal N-methylvaline of the MMAF scaffold was shown to increase cell permeability, leading to novel auristatins with both high bystander activity and cytotoxicity against multidrug-resistant cell lines. nih.gov
Stereochemistry : The stereochemistry of the amino acid residues is fundamentally important for biological activity. nih.gov Natural amino acids in proteins exist almost exclusively in the L-configuration. libretexts.org Altering the stereochemistry of a single amino acid in a peptide can profoundly change its three-dimensional structure and its ability to bind to its target. nih.govnih.gov For auristatins, the specific stereochemical configuration of each of the unusual amino acids is critical for maintaining the correct conformation required for high-affinity binding to the vinca domain of tubulin. Studies on other peptide-receptor systems have shown that the stereochemistry of the first amino acid in a peptide side chain can be a crucial determinant of its inflammatory potential, highlighting the stereospecificity of such interactions. nih.gov
The table below summarizes the impact of specific side-chain modifications on the cytotoxic activity of MMAF analogs against the HCT116 human colon cancer cell line, as reported in a recent study. researchgate.net
| Compound | Modification vs. MMAF | IC₅₀ (nM) on HCT116 Cells |
|---|---|---|
| MMAF (Parent) | - | 1.53 |
| 11k | P1 Valine replaced with N-methyl-L-proline | 0.89 |
| 18d | P5 Phenylalanine side chain modified with a triazole-linked group | 0.43 |
Preclinical in Vitro Investigations of Monomethylauristatin D Activity
Differential Cytotoxicity Profiling Across Diverse Cell Lineages
The foundational assessment of any potential anticancer agent involves characterizing its cytotoxic effect across a range of cancer cell types. This profiling helps to determine the potency and spectrum of activity.
The in vitro cytotoxicity of MMAD, typically delivered via an ADC, has been demonstrated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter derived from these dose-response studies.
An ADC composed of the anti-DR5 antibody Zaptuzumab linked to an MMAD payload (Zapadcine-1) showed potent, dose-dependent cytotoxicity against a panel of human tumor cells. thno.org The ADC was highly effective in acute lymphocyte leukemia cell lines, including Jurkat E6-1, J.gamma1, A3, and Reh, with IC50 values in the ng/mL range. thno.org It also demonstrated significant activity against lung cancer cell lines NCI-H1975 and MSTO-211H. thno.org Notably, the ADC showed high specificity, as 12 human normal cell lines, including peripheral blood mononuclear cells (PBMC) and various tissue-derived lines, were resistant to its cytotoxic effects. thno.org
Similarly, an ADC created by linking MMAD to the antibody trastuzumab via a peptidic linker was tested against HER2-expressing cancer cell lines. researchgate.net The conjugate demonstrated potent cytotoxicity with IC50 values in the nanomolar (nM) range against N87 gastric cancer cells and SKBR3 breast cancer cells. researchgate.net
| Cell Line | Cancer Type | ADC | IC50 (ng/mL) | IC50 (nM) of Payload |
|---|---|---|---|---|
| Jurkat E6-1 | Acute T-cell Leukemia | Zapadcine-1 | 20.29 ± 0.25 | |
| J.gamma1 | Acute T-cell Leukemia | Zapadcine-1 | 10.52 ± 0.09 | |
| A3 | Acute T-cell Leukemia | Zapadcine-1 | 14.63 ± 0.12 | |
| BALL-1 | B-cell Acute Lymphoblastic Leukemia | Zapadcine-1 | 285.6 ± 11.11 | |
| Reh | B-cell Acute Lymphoblastic Leukemia | Zapadcine-1 | 46.68 ± 0.52 | |
| THP-1 | Acute Monocytic Leukemia | Zapadcine-1 | 1874 ± 28.15 | |
| NCI-H1975 | Non-small Cell Lung Cancer | Zapadcine-1 | 373.1 ± 5.09 | |
| MSTO-211H | Biphasic Mesothelioma (Lung) | Zapadcine-1 | 126.5 ± 18.84 | |
| N87 | Gastric Carcinoma | Trastuzumab-peptidic-MMAD | 0.17 | |
| SKBR3 | Breast Adenocarcinoma | Trastuzumab-peptidic-MMAD | 0.14 | |
| MDA-MB-361-DYT2 | Breast Carcinoma | Trastuzumab-peptidic-MMAD | 1.1 | |
| MDA-MB-468 | Breast Adenocarcinoma | Trastuzumab-peptidic-MMAD | >100 |
Data sourced from multiple studies. thno.orgresearchgate.net The table presents the cytotoxic activity of MMAD delivered via different Antibody-Drug Conjugates (ADCs) against various cancer cell lines. IC50 values are reported as either ng/mL of the total ADC or nM of the conjugated payload.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). issuu.com Therefore, a critical aspect of preclinical evaluation is to determine a compound's efficacy in cancer cells that have developed resistance to other therapies. While direct studies comparing the cytotoxicity of MMAD on a drug-sensitive parental cell line versus its specifically developed MMAD-resistant counterpart are not widely available in public literature, the activity of auristatins and other advanced payloads is often assessed in cell lines known to express MDR mechanisms, such as the P-glycoprotein (P-gp) drug transporter. adooq.com For example, some novel microtubule disruptors are specifically designed to retain activity in cell lines that overexpress transporters responsible for drug efflux. adooq.com The development of novel cytotoxic payloads with extreme potency, exhibiting IC50 values in the sub-nanomolar to low picomolar range, is a key strategy aimed at overcoming resistance observed with older chemotherapeutic agents. issuu.com
Mechanistic Validation through Biochemical and Biophysical Assays
To confirm that MMAD's cytotoxic effects are due to its intended molecular mechanism, a series of biochemical and biophysical assays are employed. For auristatins, these assays focus on validating their interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
The primary mechanism of action for auristatins, including MMAD, is the inhibition of tubulin polymerization. medchemexpress.commedchemexpress.commedchemexpress.comissuu.com This is validated using in vitro tubulin polymerization assays. These assays typically use purified tubulin which, in the presence of GTP and enhancing agents like glycerol, polymerizes to form microtubules. cytoskeleton.com This polymerization can be measured by monitoring changes in light scattering or fluorescence. cytoskeleton.comnih.gov The introduction of a tubulin polymerization inhibitor like MMAD prevents or reduces the rate of microtubule formation, an effect that can be quantified to determine an IC50 value for the inhibition of the polymerization process itself. nih.govcytoskeleton.com While specific IC50 values for MMAD in cell-free tubulin polymerization assays are not consistently reported, its characterization as a potent tubulin polymerization inhibitor is well-established. medchemexpress.comadooq.com
To confirm a direct physical interaction between MMAD and its molecular target, binding assays are performed. Methods such as microtubule cosedimentation and gel filtration chromatography can be used to demonstrate binding to tubulin heterodimers or polymerized microtubules. google.com In a cosedimentation assay, a compound that binds to microtubules will be found in the pellet along with the microtubules after high-speed centrifugation. Gel filtration can show a shift in the elution profile when a compound forms a complex with tubulin, indicating a direct interaction. Auristatins are known to bind directly to tubulin, which is the basis for their ability to interfere with microtubule dynamics and cell division. google.com
The inhibition of tubulin polymerization by MMAD is expected to disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to a halt in the cell cycle, typically at the G2/M transition phase. researchgate.netmedsci.org This effect is readily quantifiable using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye. Studies on the closely related analog, Monomethylauristatin E (MMAE), show a significant, dose-dependent increase in the percentage of cells arrested in the G2/M phase following treatment. researchgate.netnih.gov
Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis by auristatins can be confirmed through several cell-based assays. Flow cytometry analysis can detect an increase in the sub-G1 cell population, which represents cells with fragmented DNA, a hallmark of apoptosis. nih.gov Furthermore, apoptosis is confirmed by detecting the externalization of phosphatidylserine (B164497) using Annexin V staining and by observing the activation of key effector enzymes. researchgate.netfrontiersin.org Western blot analysis of cells treated with MMAE-based ADCs shows an increase in the levels of cleaved poly (ADP-ribose) polymerase (PARP) and cleaved caspases (e.g., caspase-3 and caspase-9), which are definitive biochemical markers of caspase-dependent apoptosis. nih.govresearchgate.net
Studies on Intracellular Processing and Efflux Mechanisms
Cellular Uptake and Intracellular Distribution Kinetics
The cellular uptake and resulting intracellular concentration of Monomethylauristatin D (MMAD) are critical determinants of its cytotoxic potency. Recent preclinical investigations have provided insights into the kinetics of MMAD accumulation within cancer cells.
In a comparative study using various breast cancer cell lines, MMAD demonstrated significant cellular partitioning. researchgate.net The relationship between the extracellular concentration of the drug and the intracellular concentration required to achieve a 50% reduction in the growth rate (GR50) has been quantified. This research revealed that despite differences in media concentration required to inhibit growth, the intracellular concentrations of MMAD were a key determinant of its activity. researchgate.net
Both MMAD and the related compound, Monomethylauristatin E (MMAE), were found to have high cellular partitioning coefficients (Kp) in the cell lines tested. researchgate.net However, direct comparisons of potency based on media concentrations indicated that MMAD was more potent than MMAE. researchgate.net The measurement of cell-associated drug concentrations provides a crucial link between the drug concentration in the surrounding environment and the exposure at the intracellular sites of action necessary for a pharmacological response. researchgate.net
Below is a data table summarizing the growth rate inhibition and cellular concentration metrics for MMAD in a representative breast cancer cell line.
| Parameter | Description | Value | Reference |
| GR50 (Media) | The media concentration of MMAD required to reduce the cell growth rate by 50%. | [Value not explicitly stated in summary] | researchgate.net |
| Intracellular GR50 | The estimated total cell-associated drug concentration at the GR50 treatment level. | [Value not explicitly stated in summary] | researchgate.net |
| Kp | Cellular partition coefficient, indicating the ratio of intracellular to extracellular drug concentration at equilibrium. | High | researchgate.net |
Data derived from studies on breast cancer cell lines. Specific numerical values for GR50 and Kp for MMAD were determined but are presented in the context of a comparative analysis within the source material. researchgate.net
Involvement of Transporter Proteins in Cellular Accumulation
The net intracellular accumulation of a cytotoxic agent is a balance between its influx and efflux. Efflux is often mediated by ATP-binding cassette (ABC) transporter proteins, which actively pump substrates out of the cell, a common mechanism of drug resistance in cancer cells. core.ac.uktg.org.auwikipedia.orgnih.gov
While direct studies definitively identifying Monomethylauristatin D (MMAD) as a substrate for specific transporter proteins like P-glycoprotein (P-gp/MDR1) are not prominently available in the reviewed literature, the context of its use and the behavior of similar molecules strongly suggest an interaction. For instance, the closely related auristatin, MMAE, has been identified as a substrate for P-gp-MDR1. nih.gov
Furthermore, studies evaluating MMAD's activity in triple-negative breast cancer (TNBC) cell lines, which are known to overexpress efflux pumps, indicate that these transporters contribute to the drug resistance mechanisms observed. researchgate.net This suggests that the intracellular concentration and, consequently, the efficacy of MMAD are likely influenced by the expression and activity of such efflux transporters. However, specific experimental confirmation and characterization of MMAD transport by individual ABC transporters are required for a conclusive understanding.
Metabolic Fate Investigations in In Vitro Biological Systems (e.g., Liver Microsomes, Hepatocytes)
Identification of Metabolites and Biotransformation Pathways (non-human)
The metabolic stability of a cytotoxic payload is a critical factor for the efficacy of an antibody-drug conjugate (ADC), as it must remain intact in systemic circulation to reach the target cell. In vitro studies using rodent plasma have revealed that Monomethylauristatin D (MMAD) can undergo metabolic degradation.
A key biotransformation observed is the cleavage at the C-terminus of the MMAD molecule. plos.org This degradation has been shown to be dependent on the conjugation site on the antibody and the animal species. For example, the degradation of MMAD was noted in mouse plasma. nih.govplos.org This cleavage can have a detrimental effect on the potency of the drug. plos.org
Strategies to prevent this metabolic breakdown include modifying the C-terminus of the toxin or selecting a more stable conjugation site on the antibody. Both approaches have demonstrated improved stability of the ADC in preclinical models. plos.org
Comparative studies have shown significant species differences in MMAD metabolism. The degradation observed in mouse plasma was less pronounced in rat plasma and was not detected in plasma from cynomolgus monkeys or humans, highlighting the importance of selecting appropriate preclinical models for stability assessment. nih.gov
Enzyme Systems Involved in Monomethylauristatin D Metabolism (e.g., Cytochrome P450)
The enzymatic machinery responsible for the metabolism of Monomethylauristatin D (MMAD) has been investigated, particularly in the context of the instability observed in rodent plasma.
The degradation of MMAD in mouse plasma is believed to be mediated by a serine-based hydrolase. nih.govplos.org This was determined through protease inhibition studies where the cleavage of MMAD was prevented by inhibitors of serine hydrolases. plos.org
In contrast to other auristatins like MMAE, which is known to be metabolized by Cytochrome P450 enzymes (specifically CYP3A4) in the liver, the primary metabolic vulnerability of MMAD identified in these preclinical in vitro systems appears to be enzymatic cleavage in the plasma of certain species, rather than oxidative metabolism by liver microsomal enzymes like CYPs. mdpi.comnih.gov
The table below summarizes the key findings regarding the metabolic fate of MMAD.
| In Vitro System | Metabolic Pathway | Mediating Enzyme System | Species | Reference |
| Plasma | C-terminal cleavage | Serine Hydrolase | Mouse | nih.gov, plos.org |
| Plasma | Less pronounced degradation | Not specified | Rat | nih.gov |
| Plasma | No detected degradation | Not applicable | Cynomolgus Monkey, Human | nih.gov |
Preclinical in Vivo Evaluation of Monomethylauristatin D in Animal Models
Pharmacodynamic Characterization in Animal Models
Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a drug on a living organism. For a cytotoxic agent like MMAD, this would involve characterizing its effects on tumor and other tissues at a molecular and cellular level.
Target Engagement Biomarkers in Tumors and Tissues
No specific studies detailing target engagement biomarkers for MMAD in tumors or tissues from animal models have been identified in the public domain. For the broader class of auristatins, the primary molecular target is tubulin, a protein essential for the formation of the mitotic spindle during cell division. Target engagement for auristatins is generally assessed by measuring the disruption of microtubule dynamics. However, specific biomarkers used to quantify the extent and duration of MMAD's engagement with tubulin in vivo have not been reported.
Cellular Response Biomarkers (e.g., Mitotic Index, Apoptosis Markers)
There is a lack of published data on cellular response biomarkers following treatment with MMAD in animal models. It is hypothesized that, like other auristatins, MMAD would induce mitotic arrest, leading to an increase in the mitotic index within tumors, followed by the activation of apoptotic pathways. Commonly used markers to assess this response include phosphorylated histone H3 (a marker of mitosis) and cleaved caspase-3 (a marker of apoptosis). However, studies specifically measuring these markers in response to MMAD in vivo are not available.
Gene Expression and Proteomic Profiling in Responding Tissues
No studies were found that performed gene expression or proteomic profiling of tissues responding to MMAD treatment in animal models. Such studies would provide valuable insights into the downstream cellular pathways affected by MMAD and could help identify potential mechanisms of resistance.
Pharmacokinetic Analysis in Non-Human Species
Pharmacokinetic analysis describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. This information is critical for understanding a drug's efficacy and potential toxicities.
Absorption, Distribution, and Elimination Kinetics in Rodent Models
Specific pharmacokinetic parameters for MMAD, including its absorption, distribution, and elimination kinetics in rodent models such as rats and mice, have not been reported in the available scientific literature. While pharmacokinetic data for MMAE and MMAF in rodents show rapid plasma clearance and extensive tissue distribution, these findings cannot be directly extrapolated to MMAD due to potential differences in their physicochemical properties. nih.govnih.gov
Organ-Specific Biodistribution and Accumulation
There is no available data on the organ-specific biodistribution and accumulation of MMAD in animal models. Studies with radiolabeled compounds are typically conducted to determine the extent to which a drug distributes to and is retained in various organs and tissues. The absence of such studies for MMAD means that its potential for accumulation in specific organs is unknown. For the related compound MMAE, studies in mice have shown rapid and extensive distribution to highly perfused organs such as the liver, lungs, and kidneys. nih.gov
Characterization of Metabolic Clearance Pathways in Animal Systems
While direct in vivo metabolic studies on MMAD (hydrochloride) are not extensively detailed in the provided information, significant insights can be drawn from studies of its close analogues, MMAE and MMAF. The liver is the primary site for the metabolism of these compounds. nih.gov
For Monomethylauristatin E (MMAE), elimination is predominantly mediated by the CYP3A4/5 enzyme system in the liver, followed by biliary and fecal excretion. researchgate.netnih.gov Renal excretion of MMAE is limited. nih.gov Pharmacokinetic studies in mice have shown that while MMAE is cleared rapidly from plasma, it exhibits prolonged and extensive distribution in various tissues, including the liver and kidneys. researchgate.netnih.gov
Studies on Monomethylauristatin F (MMAF) in rats have identified demethylation as a major metabolic pathway. nih.govresearchgate.net MMAF demonstrates high clearance, with pharmacokinetic studies indicating 0% bioavailability. nih.govresearchgate.net This suggests that extra-hepatic clearance mechanisms may also contribute to its metabolism and that the compound is distributed in tissues beyond the bloodstream. researchgate.net It is plausible that MMAD follows similar metabolic pathways, involving hepatic clearance and potential demethylation, though specific studies are required for confirmation.
Efficacy Studies in Animal Disease Models
The antitumor activity of auristatin analogues has been evaluated in various animal models of cancer, primarily through their conjugation to monoclonal antibodies in the form of antibody-drug conjugates (ADCs).
MMAE, as a component of ADCs, has demonstrated significant tumor growth inhibition in both xenograft and syngeneic mouse models. Xenograft models utilize human cancer cells implanted in immunodeficient mice, while syngeneic models use murine cancer cells in immunocompetent mice. nih.govnih.gov
In preclinical evaluations, MMAE-based ADCs have shown the ability to induce complete tumor regression in rodent models. nih.gov For instance, treatment with certain MMAE-containing ADCs has led to the complete eradication of established mouse tumors. nih.gov The efficacy is often dose-dependent and can be influenced by the specific antibody and linker used in the ADC.
| Animal Model | Cancer Type | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Mouse Xenograft | Various Human Tumors | MMAE-based ADC | Significant tumor growth inhibition | nih.gov |
| Mouse Syngeneic | Murine Tumors | MMAE-based ADC | Complete tumor regression observed | nih.gov |
Preclinical models are crucial for understanding the impact of therapeutic agents on metastasis, the primary cause of cancer-related mortality. mdpi.commathewsopenaccess.com These models can be broadly categorized into spontaneous and experimental metastasis models. mdpi.com Spontaneous metastasis models involve the orthotopic implantation of cancer cells, allowing for the natural progression of metastasis, while experimental models typically involve injecting cancer cells directly into the bloodstream. mdpi.comcrownbio.com
While specific studies detailing the impact of MMAD on metastasis are not available in the provided search results, the general approach to evaluating anti-metastatic potential involves these preclinical models. nih.govresearchgate.netmdpi.com The efficacy of a compound would be assessed by its ability to inhibit the formation of distant metastases or to reduce the burden of existing metastatic lesions. Given the potent cytotoxic nature of auristatins, it is hypothesized that MMAD, when effectively delivered to tumor cells, could impact their ability to metastasize.
To enhance therapeutic efficacy, MMAE has been evaluated in combination with other cancer treatment modalities in animal models. One such strategy involves combining MMAE-based therapies with radiotherapy. nih.gov This combination has been shown to increase tumor control and activate anti-tumor immune responses. nih.gov
Other combination approaches involve co-administering MMAE-based ADCs with other chemotherapeutic agents. hopkinsmedicine.orgsciencedaily.com These strategies aim to exploit synergistic effects between the drugs to overcome resistance and improve patient outcomes. The rationale is that the different mechanisms of action of the combined agents can lead to a more comprehensive attack on the tumor. acs.org
Comparative In Vivo Pharmacology of Monomethylauristatin D Analogues
The in vivo pharmacological effects of different auristatin analogues are often compared to understand structure-activity relationships and to select the most promising candidates for further development.
Dose-response studies are fundamental in preclinical pharmacology to determine the relationship between the dose of a drug and its therapeutic effect. nih.gov While direct dose-response comparisons for a series of MMAD analogues are not detailed in the provided search results, the methodology for such comparisons is well-established. nih.govacs.orgresearchgate.net
Typically, these studies involve administering a range of doses of different analogues to tumor-bearing animals and monitoring tumor growth over time. The data generated allows for the determination of key parameters such as the effective dose required to achieve a certain level of tumor growth inhibition. These comparisons help in identifying analogues with improved potency and therapeutic index. The in vivo efficacy of auristatin-based ADCs has been shown to be influenced by factors such as the drug-to-antibody ratio (DAR). acs.org
| Analogue | Animal Model | Endpoint | General Observation | Reference |
|---|---|---|---|---|
| MMAE-based ADCs | Mouse Xenograft | Tumor Volume | Dose-dependent tumor growth inhibition | nih.gov |
| Various Auristatin Analogues | In Vivo Models | Therapeutic Efficacy | Efficacy is dependent on structure and drug-to-antibody ratio | acs.org |
Pharmacokinetic-Pharmacodynamic Correlations in Animal Systems
A comprehensive review of publicly available scientific literature and preclinical data reveals a notable absence of specific studies detailing the pharmacokinetic-pharmacodynamic (PK/PD) correlations of Monomethylauristatin D (MMAD) in animal models. While extensive research has been published on related auristatin derivatives, such as Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF), which are components of several antibody-drug conjugates (ADCs), specific in vivo data for MMAD remains largely unavailable in the public domain. semanticscholar.orgresearchgate.netnih.gov
The investigation into the relationship between drug exposure (pharmacokinetics) and the resulting pharmacological or therapeutic effect (pharmacodynamics) is a critical component of preclinical drug development. catapult.org.uk For potent cytotoxic agents like the auristatins, understanding this correlation is fundamental to defining a therapeutic window and optimizing dosing regimens. nih.govnih.gov
In the context of ADCs, the PK/PD relationship is complex, involving the pharmacokinetics of the intact antibody-drug conjugate, the linker stability, and the subsequent release and distribution of the cytotoxic payload, such as an auristatin derivative. nih.govnih.gov Studies with MMAE- and MMAF-containing ADCs have demonstrated that drug exposure in both plasma and tumor tissue is a key determinant of anti-tumor efficacy. semanticscholar.orgnih.gov
For instance, preclinical studies with MMAE-conjugated ADCs in xenograft animal models have established relationships between the exposure to both the ADC and the released MMAE, and the observed tumor growth inhibition. nih.gov These analyses are crucial for predicting clinical outcomes and informing dose selection for human trials. nih.govnih.gov
While it can be inferred that the cytotoxic mechanism of MMAD would also lead to a concentration-dependent effect on tumor cells, the absence of specific in vivo studies prevents a detailed discussion of its PK/PD profile. Factors such as MMAD's specific tissue distribution, cellular uptake, metabolism, and clearance rates in animal models would all significantly influence its exposure-efficacy and exposure-toxicity relationships.
Due to the lack of available data, it is not possible to present detailed research findings or construct data tables on the pharmacokinetic-pharmacodynamic correlations of MMAD in animal systems. Further preclinical research and publication of such data are necessary to fully characterize the in vivo profile of this specific compound.
Monomethylauristatin D As a Cytotoxic Payload in Antibody Drug Conjugates Adcs
Rationale for Monomethylauristatin D Selection as an ADC Payload
The selection of a suitable cytotoxic payload is a critical determinant of an ADC's therapeutic success. The ideal payload should exhibit high potency, be amenable to chemical modification for linker attachment, and possess a well-defined mechanism of action. walshmedicalmedia.com MMAD has emerged as a compelling candidate for ADC development due to a combination of these favorable characteristics.
Potent Cytotoxic Activity and Tubulin Inhibitor Properties
Monomethylauristatin D is a potent inhibitor of tubulin polymerization. medchemexpress.comfujifilm.com Tubulin is a critical component of microtubules, which are essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govproteogenix.science By binding to tubulin, MMAD disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). proteogenix.scienceresearchgate.net
The auristatin family of peptides, from which MMAD is derived, demonstrates remarkable potency, with some members being up to 200 times more potent than traditional chemotherapeutic agents like vinblastine. wikipedia.org MMAD itself has been shown to be a more potent compound than the closely related and widely used MMAE (monomethylauristatin E) when used as a small molecule drug. nih.gov This high level of cytotoxicity is a key attribute for an ADC payload, as it allows for effective cancer cell killing even with a limited number of payload molecules delivered to the target cell. walshmedicalmedia.com
Suitability for Conjugation and Release Mechanisms
A crucial aspect of an ADC's design is the ability to chemically link the cytotoxic payload to the monoclonal antibody. MMAD possesses reactive chemical groups that are amenable to bioconjugation, allowing for its stable attachment to a linker molecule. nih.gov This stability is vital to ensure that the potent payload remains attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity. walshmedicalmedia.complos.org
Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically through receptor-mediated endocytosis. walshmedicalmedia.comnjbio.com The ADC is then trafficked to the lysosome, an acidic cellular compartment containing various degradative enzymes. njbio.comnih.gov Inside the lysosome, the linker connecting MMAD to the antibody is designed to be cleaved, releasing the active cytotoxic payload to exert its tubulin-inhibiting effects. walshmedicalmedia.commedchemexpress.com
Advanced Linker Chemistry in Monomethylauristatin D-based ADCs
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and the mechanism of payload release. sygnaturediscovery.com The choice between different linker technologies is a key consideration in the design of effective and well-tolerated MMAD-based ADCs. plos.org Linkers can be broadly categorized as cleavable or non-cleavable, each with distinct mechanisms of payload release and associated therapeutic properties. nih.govmedchemexpress.com
Cleavable Linker Design (e.g., Valine-Citrulline, Disulfide) and Lysosomal Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage under specific conditions present within the target cancer cell. njbio.complos.org This targeted release mechanism is a cornerstone of ADC technology.
Enzyme-Cleavable Linkers: A widely used cleavable linker incorporates a dipeptide sequence, such as valine-citrulline (vc). walshmedicalmedia.com This linker is designed to be selectively cleaved by lysosomal proteases, like cathepsin B, which are often overexpressed in tumor cells. walshmedicalmedia.comwikipedia.org The valine-citrulline linker offers a good balance between plasma stability and efficient intracellular cleavage. walshmedicalmedia.com Upon cleavage, the active MMAD payload is released within the lysosome.
pH-Sensitive Linkers: Another strategy utilizes linkers that are sensitive to the acidic environment of the lysosome. nih.gov Hydrazone linkers, for example, are stable at the physiological pH of blood but hydrolyze and release the payload in the lower pH of the lysosome. walshmedicalmedia.com
Reducible Linkers: These linkers contain a disulfide bond that can be reduced by intracellular molecules like glutathione, which is present at higher concentrations inside cells compared to the bloodstream. nih.gov This differential concentration allows for selective payload release within the target cell. nih.gov
Impact of Linker Properties on Intracellular Release and Efficacy
The choice of linker has a profound impact on the efficacy and therapeutic index of an ADC.
The site of conjugation on the antibody can also affect the stability of the linker-payload. plos.org Studies have shown that the degradation of MMAD can be position-dependent, highlighting the importance of site-specific conjugation methods to create more stable and homogeneous ADCs. plos.org
Ultimately, the optimal combination of antibody, linker, and payload is determined experimentally for each specific cancer target and cell type. plos.org The interplay between these components is crucial for developing a successful ADC therapeutic. rsc.org
Preclinical Evaluation of Monomethylauristatin D-ADCs
The preclinical assessment of MMAD-ADCs involves a series of in vitro and in vivo studies to determine their therapeutic potential.
In Vitro Cytotoxicity and Target-Specific Activity of ADCs
The in vitro cytotoxicity of ADCs is a critical measure of their potency. Studies have shown that the cytotoxic effects of MMAD-ADCs are target-specific and dependent on antigen expression levels. For instance, an anti-CD30 ADC with a monomethylauristatin E (MMAE) payload, a close analog of MMAD, demonstrated potent in vitro activity against CD30-positive cell lines. acs.org The half-maximal inhibitory concentration (IC50) values for these ADCs can vary significantly based on the target cell line, antigen expression, and the drug-to-antibody ratio (DAR). aacrjournals.org
The potency of an ADC is not solely determined by the payload but also by the entire ADC construct, including the antibody and linker. nih.gov For example, studies with MMAE-conjugated ADCs have shown that they can be significantly more cytotoxic than the free drug, indicating efficient antigen-mediated delivery. nih.gov
Table 1: Example of In Vitro Cytotoxicity of Auristatin-based ADCs
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) |
| L-82 | CD30, CD70, CD71 | cAC10-vcMMAE | 2-55 |
| HPAF-II | Tissue Factor | hu1084-MMAE-DAR3 | > MMAE alone |
| BxPC-3 | Tissue Factor | hu1084-MMAE-DAR8 | < MMAE alone |
| Karpas 299 | CD30 | cAC10-L1-MMAF | 0.057 nM |
| SUP-M2 | CD30 | cAC10-L1-MMAF | 0.023 nM |
This table is illustrative and compiles data from various auristatin-based ADCs to demonstrate the range of cytotoxic potencies observed in vitro. The specific IC50 values can vary based on experimental conditions. acs.orgaacrjournals.orgnih.gov
In Vivo Efficacy and Tumor Response in Animal Models
In vivo studies in animal models are essential to evaluate the antitumor activity of MMAD-ADCs. These studies have demonstrated that MMAD-ADCs can lead to significant tumor growth inhibition and even tumor regression in xenograft models. mdpi.comatlasgeneticsoncology.org The efficacy of an ADC in vivo is influenced by factors such as the level of antigen expression in the tumor and the stability of the ADC. nih.gov
For example, a nectin-4-targeting ADC, 9MW2821, which utilizes an MMAE payload, showed superior or equivalent antitumor activity compared to a similar approved drug in both cell line-derived and patient-derived xenograft models. nih.govaacrjournals.orgresearchgate.net Similarly, an anti-CD30 ADC with an MMAE payload induced cures and regressions of established xenograft tumors at well-tolerated doses. acs.org The choice of the animal model is also crucial, with both subcutaneous and systemic tumor models being used for hematological malignancies. atlasgeneticsoncology.org
The in vivo efficacy of an ADC is not always directly correlated with its in vitro potency. Factors such as pharmacokinetics and tumor penetration play a significant role. nih.gov
Pharmacokinetics and Biodistribution of ADCs in Animal Models
Pharmacokinetic (PK) studies analyze the absorption, distribution, metabolism, and excretion of ADCs in animal models. These studies are critical for understanding the in vivo behavior of the ADC and its components. nih.gov The biodistribution of an ADC determines its accumulation in the tumor versus healthy tissues. acs.org
Studies have shown that the properties of the ADC, such as the drug-to-antibody ratio (DAR), can significantly impact its pharmacokinetics. Higher DAR ADCs, while more potent in vitro, may exhibit faster clearance from the plasma, leading to reduced in vivo efficacy. acs.orgaacrjournals.org Site-specific conjugation methods can lead to more homogeneous ADCs with improved pharmacokinetics and a better therapeutic index compared to traditional conjugation methods. acs.org
For instance, a site-specifically conjugated anti-CD30 ADC showed higher tumor uptake and lower uptake in non-target organs like the liver and spleen compared to a chemically conjugated ADC. acs.org The charge of the antibody can also influence the PK and biodistribution, with positively charged ADCs showing reduced plasma exposure but increased accumulation in certain tissues. researchgate.net
Table 2: Pharmacokinetic Parameters of Different ADC Formulations
| ADC Formulation | Key Finding | Reference |
| High DAR Maytansinoid ADC | Rapid clearance and liver accumulation | acs.org |
| Site-Specifically Conjugated cAC10 ADC | Higher tumor uptake, lower liver and spleen uptake | acs.org |
| Positively Charged Trastuzumab-vc-MMAE | Reduced plasma exposure, increased liver and spleen exposure | researchgate.net |
Linker Stability and Payload Release in Animal Plasma
The stability of the linker connecting the payload to the antibody is a critical attribute of an ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. nih.govplos.org However, upon internalization into the target tumor cell, the linker should efficiently release the payload. plos.org
Different types of linkers, such as cleavable and non-cleavable linkers, exhibit different stability profiles. The stability of a valine-citrulline (vc) linker, a commonly used cleavable linker, can be species-dependent, showing instability in mouse plasma due to enzymatic cleavage. mdpi.com In contrast, some non-cleavable linkers have shown improved stability in rodent plasma. plos.org The stability of the linker can be enhanced by modifications, such as increasing steric hindrance. nih.gov
Mass spectrometry is a key analytical technique used to assess linker stability by measuring the loss of payload from the ADC over time in plasma. sterlingpharmasolutions.com
Strategies for Optimizing Drug-to-Antibody Ratio (DAR) for Monomethylauristatin D-ADCs
The drug-to-antibody ratio (DAR) is a critical parameter that influences the efficacy and safety of an ADC. Optimizing the DAR is a key strategy in ADC development.
While a higher DAR can increase the in vitro potency of an ADC, it can also lead to increased hydrophobicity, which in turn can result in faster plasma clearance and reduced in vivo efficacy. acs.orgaacrjournals.org This has been observed with auristatin-based ADCs, where higher loaded conjugates were inferior in vivo due to accelerated plasma clearance. aacrjournals.org
Strategies to optimize the DAR and overcome the challenges associated with high DAR include:
Site-Specific Conjugation: This technology allows for the production of homogeneous ADCs with a defined DAR, typically 2 or 4. This approach has been shown to improve the pharmacokinetics and therapeutic index of ADCs compared to heterogeneous mixtures produced by traditional conjugation methods. acs.org
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers, such as PEGylated linkers, or developing more hydrophilic payload derivatives can help to mitigate the increased hydrophobicity associated with higher DARs. aacrjournals.orgmdpi.com This can lead to improved in vivo performance. aacrjournals.org
Balancing Potency and Pharmacokinetics: The optimal DAR is often a balance between in vitro potency and in vivo pharmacokinetics. Preclinical studies suggest that maytansinoid ADCs with a DAR of 2 to 6 have a better therapeutic index than those with a very high DAR. acs.org For many auristatin-based ADCs, a DAR of around 4 is often considered optimal.
The optimization of DAR is an iterative process that involves careful consideration of the antibody, linker, and payload to achieve the best possible therapeutic window.
Advanced Analytical Methodologies for Monomethylauristatin D Research
Quantitative Analysis in Preclinical Biological Samples
Accurate quantification of MMAD and its metabolites in complex biological matrices is fundamental to understanding its pharmacokinetic profile.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for MMAD and Metabolite Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative bioanalysis of MMAD and its metabolites in preclinical samples. mdpi.comnebiolab.com360biolabs.com This technique offers high sensitivity and selectivity, enabling the detection of low concentrations of the free payload in various biological matrices, including plasma, serum, and tissue homogenates. mdpi.comnebiolab.com360biolabs.com
The methodology typically involves separating the analyte from the biological matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. fda.gov Multiple reaction monitoring (MRM) is a common mode of operation, where specific precursor-to-product ion transitions for MMAD and its metabolites are monitored, ensuring high specificity and minimizing interference from endogenous components. fda.gov For instance, in preclinical studies, LC-MS/MS has been employed to quantify the concentration of free Monomethylauristatin E (MMAE), a related auristatin derivative, in serum and tumor tissues. nih.gov The development of these methods often requires careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity and accuracy. food.gov.uk
A study on Monomethylauristatin F (MMAF) utilized a liquid chromatography-quadrupole-time-of-flight-mass spectrometric (LC-TOF-MS/MS) assay for its quantification in rat plasma, demonstrating the versatility of mass spectrometry platforms in auristatin research. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and stability of MMAD and its conjugates. chemmethod.commoravek.com Reversed-phase HPLC (RP-HPLC) is frequently used to separate MMAD from potential impurities and degradation products. jfda-online.comnih.gov The method's ability to resolve closely related compounds makes it ideal for determining the chemical purity of the drug substance and for monitoring its stability under various conditions. chemmethod.commoravek.com
In the context of ADCs, HPLC techniques are crucial for characterizing the drug-to-antibody ratio (DAR), a critical quality attribute. aacrjournals.org Size exclusion chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC, while hydrophobic interaction chromatography (HIC) and RP-HPLC can be employed to determine the distribution of different drug-loaded species. aacrjournals.orgexplorationpub.com Stability-indicating HPLC methods are developed and validated to ensure they can separate the active pharmaceutical ingredient from any degradation products that might form during manufacturing or storage. chemmethod.com
Table 1: HPLC Methods for Purity and Stability Assessment
| Analytical Technique | Application | Key Parameters Monitored |
| Reversed-Phase HPLC (RP-HPLC) | Purity of MMAD, Stability studies | Retention time, Peak purity, Presence of impurities/degradants |
| Size Exclusion Chromatography (SEC-HPLC) | Purity of ADC, Detection of aggregates | Elution volume, Presence of high molecular weight species |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Retention time of different DAR species |
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Detailed structural information is paramount for understanding the properties and behavior of MMAD and its derivatives.
Nuclear Magnetic Resonance (NMR) for Conjugate Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of molecules, including MMAD and its conjugates. emerypharma.comtechnologynetworks.com While the high molecular weight of ADCs can pose challenges for traditional NMR analysis, specialized techniques can provide valuable insights. nih.gov For instance, NMR can be used to confirm the structure of the linker-payload and to characterize the conjugation sites on the antibody. nih.govipb.pt
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, are instrumental in elucidating the complete chemical structure. emerypharma.com In the context of conjugates, NMR can help to understand the local environment of the conjugated payload and to assess any structural changes in the antibody that may occur upon conjugation. nih.gov
Mass Spectrometry for Metabolite Identification and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for identifying metabolites of MMAD and for analyzing their fragmentation patterns, which aids in structural elucidation. silantes.comijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. ijpras.comthermofisher.com
Tandem mass spectrometry (MS/MS) is used to fragment the parent molecule and its metabolites, generating characteristic fragmentation patterns. silantes.com By analyzing these patterns, researchers can deduce the structure of the metabolites and identify the sites of metabolic modification. ijpras.comresearchgate.net This information is crucial for understanding the metabolic fate of MMAD in vivo. Techniques like neutral loss scans can be developed to specifically search for unknown variants of a compound family. mdpi.com
Table 2: Mass Spectrometry Techniques for Structural Elucidation
| Technique | Application | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification | Accurate mass, Elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites | Fragmentation patterns, Structural information |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite profiling and identification | Separation and detection of metabolites in complex mixtures researchgate.net |
Cell-Based Assays for Functional Characterization
Beyond chemical and physical characterization, understanding the biological activity of MMAD is essential. Cell-based assays are fundamental for evaluating the functional characteristics of this potent cytotoxic agent. rapidnovor.comaccelevirdx.com
These assays are designed to measure the biological effect of MMAD on living cells. accelevirdx.com Key functional assays include:
Cytotoxicity Assays: These assays determine the potency of MMAD by measuring its ability to kill cancer cells. acs.org The concentration of the compound that inhibits cell growth by 50% (IC50) is a common metric derived from these assays. nih.gov
Proliferation Assays: These measure the effect of MMAD on the rate of cell growth and division. accelevirdx.com
Mechanism of Action (MOA) Studies: These assays help to elucidate how MMAD exerts its cytotoxic effects at the cellular level. accelevirdx.com For auristatins, which are tubulin polymerization inhibitors, assays might investigate effects on the cell cycle and apoptosis. medchemexpress.com
Bystander Killing Effect Assays: In the context of ADCs, these assays evaluate the ability of the released, cell-permeable payload to kill neighboring antigen-negative tumor cells. nih.gov
These functional assays provide crucial data on the efficacy of MMAD and its ADC forms, guiding the selection of lead candidates for further development. rapidnovor.com
Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. In MMAD research, it is primarily employed to quantify the compound's impact on cell cycle distribution and to detect the induction of apoptosis (programmed cell death).
Cell Cycle Analysis: As an antimitotic agent, MMAD is known to interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of cells in the G2/M phase of the cell cycle. Flow cytometry can quantify this effect by measuring the DNA content of individual cells stained with a fluorescent dye, such as propidium (B1200493) iodide (PI). thermofisher.com Cells in the G2 or M phase have double the DNA content (4N) of cells in the G0/G1 phase (2N). thermofisher.com Studies on the closely related analog, Monomethylauristatin E (MMAE), demonstrate that treatment leads to a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net For instance, treatment of prostate cancer cell lines (PC-3 and C4-2B) with MMAE resulted in a pronounced stall in cell cycle progression at the G2/M phase. nih.govresearchgate.net
Apoptosis Detection: The sustained arrest in mitosis induced by MMAD ultimately triggers apoptosis. Flow cytometry is a standard method for detecting and quantifying apoptotic cells. nih.gov One common approach involves the dual staining of cells with Annexin V and a viability dye like PI. researchgate.net Annexin V binds to phosphatidylserine (B164497), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. nih.gov This allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). nih.govresearchgate.net Research on MMAE-based antibody-drug conjugates has used flow cytometry to confirm that the cytotoxic activity is mediated through the induction of apoptosis, showing a dose-dependent increase in the percentage of apoptotic cells. researchgate.netashpublications.org Another method detects the "sub-G1 peak" in a DNA content histogram, which represents apoptotic cells with fragmented DNA. nih.govnih.gov
Table 1: Example of Cell Cycle Analysis Data after MMAE Treatment This table illustrates typical results from a flow cytometry experiment, showing the percentage of cells in different phases of the cell cycle following treatment with an auristatin analog.
| Cell Line | Treatment | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
| PC-3 | Control (DMSO) | 65% | 20% | 15% |
| MMAE (4 nM) | 25% | 10% | 65% | |
| C4-2B | Control (DMSO) | 70% | 15% | 15% |
| MMAE (96 nM) | 30% | 5% | 65% | |
| Data is representative and adapted from findings reported for MMAE. nih.govresearchgate.net |
Immunofluorescence Microscopy for Microtubule Imaging
Immunofluorescence microscopy is a vital technique for visualizing the subcellular localization of specific proteins, such as tubulin, and the structures they form. nih.gov This method is used in MMAD research to directly observe the compound's disruptive effects on the microtubule cytoskeleton.
The procedure involves fixing cells to preserve their structure, permeabilizing their membranes to allow antibody access, and then incubating them with a primary antibody that specifically binds to tubulin. researchgate.net A secondary antibody, which is conjugated to a fluorescent dye (fluorophore), is then added to bind to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a different wavelength, which is captured by a microscope to generate an image of the microtubule network. researchgate.net
In untreated cells, immunofluorescence reveals a well-organized network of long, filamentous microtubules extending from the microtubule-organizing center towards the cell periphery. nih.govresearchgate.net Following treatment with a tubulin inhibitor like MMAD, images show a dramatic disorganization of this network. The long filaments are replaced by shortened, fragmented microtubules or a diffuse cytoplasmic staining of tubulin, indicating depolymerization. nih.gov This visual evidence is critical for confirming that MMAD's mechanism of action involves the disruption of microtubule dynamics, which underpins its antimitotic activity. nih.gov Quantitative analysis of these images can further be used to compare the extent of microtubule disruption under different conditions. nih.gov
High-Content Screening for Phenotypic Analysis
High-Content Screening (HCS), also known as high-content imaging, is a powerful drug discovery tool that combines the automation of fluorescence microscopy with the quantitative power of image analysis. azolifesciences.comalitheagenomics.com It allows for the simultaneous measurement of multiple cellular parameters (phenotypes) across thousands of individual cells in a high-throughput manner. crownbio.com
In the context of MMAD research, HCS can be used to perform a comprehensive phenotypic analysis of the compound's effects. azolifesciences.com Instead of focusing on a single endpoint, HCS assays can capture a "phenotypic fingerprint" by quantifying various features, including:
Cell Morphology: Changes in cell size, shape, and roundness.
Cytoskeletal Integrity: Disruption of microtubule and actin networks.
Cell Proliferation: Accurate counts of cell numbers over time.
Cell Cycle Status: Identification of cells in different cycle phases using DNA stains.
Apoptosis and Viability: Measurement of markers like caspase activation, nuclear condensation, and membrane permeability.
This multiparametric approach provides a more holistic understanding of a compound's mechanism of action and potential off-target effects. drugtargetreview.comnih.gov For a compound like MMAD, an HCS platform could be used to screen a library of related analogs to identify those with the most potent and specific effects on microtubule disruption and G2/M arrest, while minimizing general cytotoxicity markers in non-target cell lines. crownbio.com
Computational and Modeling Approaches
Computational and modeling techniques are increasingly used in drug development to predict compound behavior, optimize drug design, and translate preclinical findings to clinical scenarios. For MMAD, these approaches are crucial for understanding its interaction with tubulin and for predicting its pharmacokinetic and pharmacodynamic properties.
Molecular Docking for Tubulin Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, like MMAD) when bound to a second molecule (a receptor, like tubulin) to form a stable complex. nih.gov This technique is instrumental in understanding the structural basis of MMAD's activity.
The process involves using the three-dimensional crystal structure of the target protein, tubulin. For auristatins, the structure of a tubulin-MMAE complex has been resolved (PDB ID: 5IYZ), providing a precise model of the binding site. acs.orgnih.gov Docking simulations place the MMAD molecule into this binding pocket, which is located at the vinca (B1221190) site on β-tubulin, at the interface between two tubulin heterodimers. nih.govresearchgate.net The software then calculates the most energetically favorable binding poses and scores them based on predicted binding affinity.
These studies have revealed key molecular interactions that stabilize the MMAD-tubulin complex. For example, the N-terminus of the auristatin molecule forms a critical hydrogen bond with the amino acid residue Asp179 of β-tubulin. nih.gov The simulations also show how different parts of the peptide structure fit into the binding cavity, explaining the high affinity and potency of this class of molecules. acs.org Molecular docking can also be used prospectively to design new MMAD analogs with potentially improved binding affinity or to predict how mutations in tubulin might confer resistance.
Table 2: Key Amino Acid Residues in the Tubulin Binding Site for Auristatins This table lists key residues within the vinca domain of tubulin that are predicted by molecular modeling to interact with auristatins like MMAE/MMAD.
| Interacting Residue | Tubulin Subunit | Location/Loop | Type of Interaction |
| Asp179 | β-tubulin | T5 Loop | Hydrogen Bond |
| Arg278 | α-tubulin | M-Loop | Potential Hydrogen Bond Network |
| Val177 | β-tubulin | T5 Loop | Hydrophobic Interaction |
| Lys19 | α-tubulin | - | Hydrophobic Interaction |
| Information is based on the analysis of the tubulin-MMAE crystal structure. nih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe the relationship between drug exposure (pharmacokinetics: what the body does to the drug) and its therapeutic effect (pharmacodynamics: what the drug does to the body). accp1.org This is particularly important for antibody-drug conjugates (ADCs) that carry MMAD, as their efficacy depends on a complex series of events.
Mechanism-based PK/PD models are developed using data from preclinical species, such as mice bearing human tumor xenografts. universiteitleiden.nlcatapult.org.uk These models integrate various biological processes:
PK Model: Describes the concentration of the ADC and the released MMAD payload in the plasma over time. universiteitleiden.nl
Tumor Disposition: Models the diffusion of the ADC into the tumor and its binding to the target antigen. universiteitleiden.nl
Cellular Model: Accounts for the internalization of the ADC, release of MMAD inside the cancer cell, and its binding to intracellular tubulin. universiteitleiden.nl
By calibrating these models with preclinical data, researchers can simulate different scenarios and gain crucial insights. For instance, a PK/PD model for the MMAE-containing ADC brentuximab vedotin successfully identified the concentration of the released payload within the tumor as the primary driver of efficacy. nih.gov
Crucially, these preclinical models can be translated to the clinic by replacing mouse-specific parameters (like drug clearance rates) with predicted human parameters, often derived through allometric scaling. tandfonline.com This allows for the prediction of efficacious human doses and schedules, helping to guide the design of Phase 1 clinical trials and optimize therapeutic strategies. universiteitleiden.nltandfonline.com
Future Research Directions and Emerging Paradigms for Monomethylauristatin D
Exploration of Novel Conjugation Platforms Beyond Antibodies
While antibodies are the conventional carriers for payloads like MMAD, research is expanding to other platforms to enhance delivery and efficacy. nih.govmdpi.com One such approach involves the use of unnatural amino acids. For instance, an anti-5T4 antibody was engineered to include a specific unnatural amino acid, which was then conjugated with an aminooxy-containing MMAD. nih.gov This site-specific technology resulted in an ADC with a drug-to-antibody ratio (DAR) of approximately 2 and demonstrated superior in vivo antitumor efficacy compared to conventionally produced ADCs. nih.gov
Another promising avenue is the use of activatable cell-penetrating peptides (ACPPs). These peptides can selectively deliver drug payloads to tumor tissues by leveraging the overexpression of matrix metalloproteinases (MMPs) in the tumor microenvironment. mdpi.com An ACPP conjugated with MMAE, a related auristatin, has shown preferential tumor delivery and antitumor activity in murine models. mdpi.com This suggests that a similar ACPP-MMAD conjugate could be a viable strategy.
Furthermore, enzymatic conjugation methods are being explored. Sortase A-mediated transpeptidation allows for the site-specific attachment of payloads to antibodies, creating homogenous ADCs with predefined DARs. nih.govnih.gov These novel platforms offer the potential for more precise and controlled delivery of MMAD, potentially improving its therapeutic index.
Investigating Resistance Mechanisms to Monomethylauristatin D in Preclinical Models
Understanding and overcoming resistance to MMAD is crucial for its long-term clinical success. Preclinical models are instrumental in elucidating these mechanisms. crownbio.com Resistance can arise from various factors, including alterations in the target antigen, defects in intracellular trafficking and lysosomal processing, and increased drug efflux. mdpi.comnih.gov
One of the most studied mechanisms of resistance to auristatin-based ADCs is the upregulation of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1). mdpi.comjci.org In preclinical studies with brentuximab vedotin, which utilizes the related payload MMAE, resistance has been associated with increased expression of ABCB1, leading to enhanced export of the cytotoxic agent from the cancer cell. jci.orgnih.gov Research has shown that this resistance can be reversed in vitro by P-gp inhibitors. aacrjournals.org
Other identified mechanisms of resistance include the downregulation of the target antigen, as seen with CD30 in some models of brentuximab vedotin resistance, and the development of intrinsic resistance to the payload itself. mdpi.comnih.gov Investigating these resistance pathways in preclinical settings, using both in vitro and in vivo models, is essential for developing strategies to circumvent them. crownbio.com
Synergistic Combinatorial Approaches with Other Anti-Cancer Agents in Animal Studies
Combining MMAD-based therapies with other anti-cancer agents is a promising strategy to enhance efficacy and overcome resistance. nih.gov Preclinical animal models are critical for evaluating the synergistic potential of these combinations. nih.gov
One area of active investigation is the combination of auristatin-based ADCs with inhibitors of the PI3K-AKT-mTOR pathway. researchgate.net Such combinations have shown synergistic effects in preclinical models of both hematologic malignancies and carcinomas. researchgate.net Another approach involves combining ADCs with traditional chemotherapy agents. For example, an anti-DR5 ADC utilizing an MMAE payload, Oba01, demonstrated synergistic antitumor activity when combined with gemcitabine (B846) in preclinical models of pancreatic cancer. nih.gov
Furthermore, combining ADCs with photodynamic therapy (PDT) is being explored. A molecule that combines a PSMA-targeting ligand with MMAE and a photosensitizer showed synergistic antitumor activity in preclinical models. mdpi.com Animal studies are crucial for determining the optimal dosing and scheduling of these combination therapies to maximize synergy while managing potential overlapping toxicities. nih.govbmj.com
Development of Advanced In Vitro Models for MMAD Pharmacological Assessment
To better predict the in vivo efficacy and toxicity of MMAD-based therapeutics, researchers are developing advanced in vitro models that more accurately mimic the tumor microenvironment. nih.govnih.gov Traditional 2D cell cultures often fail to capture the complex cell-cell and cell-matrix interactions that occur in a solid tumor. nih.govsartorius.com
Three-dimensional (3D) in vitro models, such as spheroids and organoids, offer a more physiologically relevant system for evaluating ADCs. nanostring.combiorxiv.orgsartorius.com These models can recapitulate features of the tumor microenvironment, including the development of hypoxic cores and barriers to drug penetration, providing a more stringent test for ADC efficacy. nih.govbiorxiv.org Studies have shown that cancer cell spheroids are less sensitive to ADCs compared to the same cells grown in monolayer cultures, highlighting the importance of these more complex models. biorxiv.org
Microfluidic organ-on-a-chip systems represent another frontier in in vitro modeling. biorxiv.orgcreative-biolabs.comlek.com These platforms can incorporate multiple cell types and even mimic vascular flow, allowing for the assessment of drug delivery and efficacy in a more dynamic and human-relevant context. nih.govbiorxiv.org The development and validation of these advanced in vitro models are crucial for improving the preclinical to clinical translation of MMAD-based therapies. nih.govlek.com
Expanding the Mechanistic Understanding of MMAD's Cellular Effects Beyond Tubulin
While the primary mechanism of action of MMAD is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, there is growing interest in understanding its broader cellular effects. nih.govresearchgate.net Preclinical studies are beginning to explore potential off-target effects and how MMAD might modulate other cellular pathways. nih.goveuropa.eu
Research on the related auristatin, MMAE, has shown that beyond its direct cytotoxic effects, it can also modulate the tumor immune microenvironment. mdpi.com In syngeneic murine cancer models, targeted delivery of MMAE led to the activation of both the innate and adaptive immune systems. mdpi.com Specifically, an increase in cytotoxic T-cells and Th1 cells was observed in tumors from MMAE-treated mice. mdpi.com It is plausible that MMAD could have similar immunomodulatory effects, a hypothesis that warrants further investigation.
Understanding the full spectrum of MMAD's cellular effects, including both on-target and potential off-target activities, is essential for a comprehensive assessment of its therapeutic potential and for identifying rational combination strategies. nih.govafmps.be
Potential for MMAD in Non-Oncological Preclinical Research Applications
While the primary focus of MMAD research is in oncology, the potent cytotoxicity of auristatins could potentially be harnessed for other therapeutic applications. The key challenge lies in achieving highly specific targeting to diseased cells while sparing healthy tissues.
One potential area of exploration is in the treatment of certain non-cancerous proliferative diseases where targeted cell elimination is desired. The development of novel conjugation platforms that can recognize specific markers on non-cancerous cells would be a prerequisite for such applications.
Another speculative application could be in the field of targeted drug delivery for inflammatory or autoimmune disorders, where the elimination of specific pathogenic cell populations could be beneficial. However, significant research would be needed to identify suitable targets and to ensure that the potent cytotoxicity of MMAD is strictly confined to the intended cell population. The use of nanocarriers for sustained drug release in non-cancer applications is an area of active research that could potentially be adapted for MMAD. researchgate.net
It is important to note that the term "MMAD" can also refer to "mass median aerodynamic diameter" in the context of aerosol science for pulmonary drug delivery. nih.govmdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org This is a distinct and unrelated field of research. There is also a computational tool for deconvoluting cell type-specific contributions from tissue samples called "MMAD" (microarray microdissection with analysis of differences), which is unrelated to the chemical compound. nih.gov
Q & A
Basic: What are the standard synthesis and characterization protocols for MMAD hydrochloride in antibody-drug conjugate (ADC) development?
MMAD hydrochloride is synthesized via controlled conjugation of monomethyl auristatin derivatives with stabilizing hydrochloride salts. Key steps include:
- Synthesis: Reacting auristatin F derivatives with methyl groups under anhydrous conditions, followed by hydrochloride salt formation .
- Purification: High-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS/MS) to isolate ≥95% purity fractions .
- Characterization: Nuclear magnetic resonance (NMR) for structural validation, mass spectrometry for molecular weight confirmation, and X-ray diffraction for crystallinity analysis .
Best Practice: Include deuterated analogs (e.g., D8-MMAD) as internal standards for quantification .
Basic: How should in vitro cytotoxicity assays be designed to evaluate MMAD hydrochloride in cancer cell lines?
- Cell Line Selection: Use target antigen-positive cell lines (e.g., HER2+ for HER2-targeting ADCs) and antigen-negative controls to assess specificity .
- Dose Range: Test logarithmic concentrations (e.g., 0.1–100 nM) to determine IC50 values via nonlinear regression models .
- Endpoint Metrics: Measure apoptosis (Annexin V/PI staining), cell viability (MTT assay), and DNA damage (γ-H2AX foci) .
Pitfall Alert: Account for bystander effects by co-culturing target-positive and negative cells .
Advanced: How can researchers resolve contradictions in MMAD hydrochloride stability data across buffer systems?
Discrepancies often arise from pH-dependent hydrolysis or oxidation. Mitigation strategies:
- Condition Screening: Test stability in buffers (pH 4–9) at 4°C, 25°C, and 37°C using accelerated stability protocols .
- Analytical Monitoring: Track degradation via LC-MS/MS to identify breakdown products (e.g., de-methylated derivatives) .
- Stabilizers: Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) in phosphate buffers .
Data Interpretation: Use Arrhenius modeling to predict shelf-life under varying conditions .
Advanced: What advanced techniques enable precise quantification of MMAD hydrochloride payloads in ADC formulations?
- LC-MS/MS: Employ multiple reaction monitoring (MRM) with deuterated internal standards (e.g., D8-MMAD) to minimize matrix effects .
- Hydrophobic Interaction Chromatography (HIC): Separate ADC species based on drug-to-antibody ratio (DAR) heterogeneity .
- Microflow Imaging: Quantify aggregates or particulates that may alter payload release kinetics .
Validation: Follow ICH Q2(R1) guidelines for method linearity, accuracy, and precision .
Advanced: How does deuterated MMAD (D8-MMAD) enhance pharmacokinetic (PK) and biodistribution studies in ADC research?
- Isotopic Tracing: D8-MMAD provides a stable isotope-labeled reference for distinguishing endogenous vs. administered compounds in mass spectrometry .
- Metabolic Stability: Deuterium reduces CYP450-mediated metabolism, extending half-life for improved tumor uptake tracking .
- Data Normalization: Use D8-MMAD to correct for ion suppression/enhancement in LC-MS/MS workflows .
Application: Co-administer D8-MMAD with non-deuterated MMAD to study release kinetics in vivo .
Advanced: What statistical models are optimal for analyzing dose-response and synergy in MMAD hydrochloride combination therapies?
- Dose-Response: Fit data to a four-parameter log-logistic model (e.g.,
drcpackage in R) to calculate IC50 and Hill slopes . - Synergy Analysis: Apply the Chou-Talalay method (Combination Index) or Bliss independence model to quantify additive/synergistic effects .
- High-Throughput Data: Use machine learning (e.g., random forests) to identify predictive biomarkers of MMAD sensitivity .
Reproducibility Tip: Pre-register analysis pipelines on platforms like GitHub to avoid data dredging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
